molecular formula C12H21N3O2 B8174235 4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine

4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine

Cat. No.: B8174235
M. Wt: 239.31 g/mol
InChI Key: JGTHXVOPWJXMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety linked via a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the pyrazole moiety through a series of substitution reactions. The methoxyethyl group can be added via etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.

    Medicine: It has potential as a pharmacophore in drug discovery, particularly for targeting neurological disorders.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine involves its interaction with specific molecular targets. The pyrazole moiety can bind to active sites of enzymes or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • **4-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)methyl)piperidine
  • **4-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethoxy)methyl)piperidine

Uniqueness

4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and piperidine rings, along with the methoxyethyl linker, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-[[1-(2-methoxyethyl)pyrazol-4-yl]oxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-16-7-6-15-9-12(8-14-15)17-10-11-2-4-13-5-3-11/h8-9,11,13H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTHXVOPWJXMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.